molecular formula C11H14ClNO2 B11961315 2-Chloroethyl 2,5-dimethylphenylcarbamate CAS No. 56961-12-7

2-Chloroethyl 2,5-dimethylphenylcarbamate

Cat. No.: B11961315
CAS No.: 56961-12-7
M. Wt: 227.69 g/mol
InChI Key: SWEUILAIGJXZBV-UHFFFAOYSA-N
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Description

2-Chloroethyl 2,5-dimethylphenylcarbamate is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group and a dimethylphenylcarbamate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,5-dimethylphenylcarbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,5-Dimethylphenyl isocyanate+2-Chloroethanol2-Chloroethyl 2,5-dimethylphenylcarbamate\text{2,5-Dimethylphenyl isocyanate} + \text{2-Chloroethanol} \rightarrow \text{this compound} 2,5-Dimethylphenyl isocyanate+2-Chloroethanol→2-Chloroethyl 2,5-dimethylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,5-dimethylphenylcarbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Acids and Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidizing and Reducing Agents: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used in relevant reactions.

Major Products

The major products formed from these reactions include substituted carbamates, amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethyl 2,5-dimethylphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The carbamate moiety can also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 2,5-dimethoxyphenylcarbamate
  • 2-Chloroethyl 2,6-diethylphenylcarbamate
  • 2-Chloroethyl 2,5-dichlorophenylcarbamate

Uniqueness

2-Chloroethyl 2,5-dimethylphenylcarbamate is unique due to the presence of both chloroethyl and dimethylphenyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

56961-12-7

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloroethyl N-(2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8-3-4-9(2)10(7-8)13-11(14)15-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

SWEUILAIGJXZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)OCCCl

Origin of Product

United States

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